molecular formula C19H18N2O3S B12608352 N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide CAS No. 648899-32-5

N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide

Cat. No.: B12608352
CAS No.: 648899-32-5
M. Wt: 354.4 g/mol
InChI Key: XCEIQHZNVUSWDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide typically involves the reaction of 4-methylbenzenesulfonamide with 1-naphthylamine, followed by acetylation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The naphthalene ring may also play a role in binding to specific receptors or cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide
  • N-{5-[(4-Methoxyphenyl)sulfamoyl]naphthalen-1-yl}acetamide
  • N-{5-[(4-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide

Uniqueness

N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .

Properties

CAS No.

648899-32-5

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

N-[5-[(4-methylphenyl)sulfamoyl]naphthalen-1-yl]acetamide

InChI

InChI=1S/C19H18N2O3S/c1-13-9-11-15(12-10-13)21-25(23,24)19-8-4-5-16-17(19)6-3-7-18(16)20-14(2)22/h3-12,21H,1-2H3,(H,20,22)

InChI Key

XCEIQHZNVUSWDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3NC(=O)C

Origin of Product

United States

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